Thyroxine Ethyl Ester

Beschreibung

BenchChem offers high-quality Thyroxine Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thyroxine Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

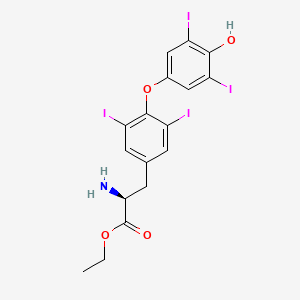

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15I4NO4/c1-2-25-17(24)14(22)5-8-3-12(20)16(13(21)4-8)26-9-6-10(18)15(23)11(19)7-9/h3-4,6-7,14,23H,2,5,22H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSGNEFHGVQOPA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708672 | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76353-71-4 | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Thyroxine Ethyl Ester: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroxine Ethyl Ester, a derivative of the primary thyroid hormone thyroxine (T4), serves as a valuable tool in endocrinological and biochemical research. Its modified structure, featuring an ethyl ester group at the carboxylic acid moiety, alters its physicochemical properties, influencing its solubility, membrane permeability, and metabolic fate. This technical guide provides a comprehensive overview of Thyroxine Ethyl Ester, detailing its chemical and physical characteristics, outlining a robust synthesis and purification protocol, and exploring its known biological activities and mechanisms of action. This document is intended to be a foundational resource for researchers investigating thyroid hormone metabolism, developing novel therapeutic agents, and exploring the intricate signaling pathways governed by thyroid hormones.

Core Properties of Thyroxine Ethyl Ester

Thyroxine Ethyl Ester is identified by the CAS Number 76353-71-4 . Its fundamental properties are summarized in the table below, providing a critical reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₅I₄NO₄ | [1][2] |

| Molecular Weight | 804.92 g/mol | [1][2] |

| Appearance | White to pale beige solid | [2] |

| Melting Point | >102°C (with decomposition) | [2] |

| Boiling Point | 557.8 ± 50.0 °C (Predicted) | [2] |

| Density | 2.391 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in ethyl acetate and methanol (with heating) | [2] |

| Storage Conditions | 2-8°C, Refrigerator, under inert atmosphere; Hygroscopic | [1][2] |

Synthesis and Purification of Thyroxine Ethyl Ester

The synthesis of Thyroxine Ethyl Ester typically involves the esterification of the carboxylic acid group of a protected thyroxine precursor. A common and effective approach is the biomimetic oxidative coupling of N-acetyl-3,5-diiodotyrosine ethyl ester.[3] This method offers a facile route to thyroxine analogs.

Experimental Protocol: Synthesis of N-Acetyl-L-Thyroxine Ethyl Ester

This protocol is adapted from established biomimetic synthesis methodologies.[3]

Materials:

-

N-acetyl-3,5-diiodotyrosine ethyl ester

-

Ethanol

-

Manganese(II) sulfate

-

Sodium hydroxide

-

Oxygen source

-

Hydrochloric acid

-

Acetic acid

Procedure:

-

Reaction Setup: In a reaction vessel equipped for heating and gas inlet, dissolve N-acetyl-3,5-diiodotyrosine ethyl ester in an aqueous ethanol solution.

-

Catalyst and pH Adjustment: Add a catalytic amount of manganese(II) sulfate to the solution. Adjust the pH of the mixture to 9.2-9.4 using a sodium hydroxide solution.

-

Oxidative Coupling: Heat the reaction mixture to approximately 60-65°C. Bubble pure oxygen through the solution while maintaining the temperature and pH. The reaction is typically carried out under pressure for an extended period (e.g., 20 hours) to ensure a higher yield.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Workup and Hydrolysis: Upon completion, cool the reaction mixture. The resulting N-acetyl-L-thyroxine ethyl ester can be precipitated and collected. Subsequent hydrolysis of the N-acetyl group can be achieved by refluxing in a mixture of glacial acetic acid and hydrochloric acid to yield Thyroxine Ethyl Ester.[3]

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like Thyroxine Ethyl Ester.[4][5]

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which Thyroxine Ethyl Ester is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its known solubility, a mixture of ethyl acetate and a non-polar solvent like hexane could be effective.

-

Dissolution: Dissolve the crude Thyroxine Ethyl Ester in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of Thyroxine Ethyl Ester will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methodologies

The purity and identity of synthesized Thyroxine Ethyl Ester must be confirmed using appropriate analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful methods for the analysis of thyroid hormones and their derivatives.[6][7][8]

HPLC Analysis Protocol

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase for thyroxine analysis is a mixture of methanol and 0.1% triethylammonium acetate at pH 4.0 (70:30, v/v).[8]

Procedure:

-

Sample Preparation: Dissolve a known amount of Thyroxine Ethyl Ester in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

-

Injection: Inject a small volume of the sample solution onto the HPLC column.

-

Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength of 223 nm or 252 nm.[6]

-

Quantification: The purity of the sample can be determined by calculating the peak area of Thyroxine Ethyl Ester relative to the total peak area of all components in the chromatogram.

Biological Activity and Mechanism of Action

Thyroxine Ethyl Ester exhibits interesting biological activities that differentiate it from its parent compound, thyroxine. It is recognized as a potential inactivator of iodothyronine deiodinase type II and a stimulator of Ca²⁺-activated ATPase.[2]

Interaction with Iodothyronine Deiodinases

Iodothyronine deiodinases are a family of enzymes crucial for the activation and inactivation of thyroid hormones.[9][10] They catalyze the removal of iodine atoms from the thyronine backbone. Type II deiodinase (DIO2) is primarily responsible for converting the prohormone T4 into the more biologically active T3 in various tissues.

The esterification of the carboxyl group in Thyroxine Ethyl Ester likely alters its interaction with the active site of DIO2. This modification may lead to a non-productive binding or a covalent modification of the enzyme, resulting in its inactivation. The precise mechanism of inactivation by thyroxine analogs is an area of active research, with studies suggesting that modifications to the thyronine structure can significantly impact deiodinase activity.[11]

Stimulation of Ca²⁺-Activated ATPase

Thyroid hormones are known to modulate the activity of various ion pumps, including the Ca²⁺-activated ATPase (calcium pump), which is essential for maintaining intracellular calcium homeostasis.[12][13][14][15][16] Studies have shown that thyroxine and its analogs can stimulate the activity of the red blood cell membrane Ca²⁺-ATPase.[12]

The ethyl ester modification in Thyroxine Ethyl Ester may enhance its lipophilicity, facilitating its interaction with the membrane-bound Ca²⁺-ATPase. This interaction is thought to be a non-genomic effect of thyroid hormones, occurring independently of nuclear receptors. The stimulation of the Ca²⁺ pump leads to an increased efflux of calcium from the cell, which can have significant downstream effects on various cellular processes.

Conclusion

Thyroxine Ethyl Ester is a chemically modified analog of thyroxine with distinct properties and biological activities. Its synthesis via biomimetic oxidative coupling provides a reliable route for its production in a research setting. The altered structure of Thyroxine Ethyl Ester makes it a valuable probe for studying the mechanisms of thyroid hormone action, particularly in the context of deiodinase inhibition and the non-genomic stimulation of ion pumps. The information provided in this technical guide serves as a comprehensive resource for scientists and researchers, enabling them to effectively utilize Thyroxine Ethyl Ester in their investigations into the complex world of thyroid hormone biology.

References

-

Pharmaffiliates. Levothyroxine Ethyl Ester. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

- Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Chemistry Proceedings, 1(1), 1-2.

- Harington, C. R. (1926). Chemistry of Thyroxine: I. Isolation of Thyroxine from the Thyroid Gland. Biochemical Journal, 20(2), 293–299.

- Capson, T. L., & Buck, H. M. (1997). Synthesis of thyroxine: biomimetic studies. Canadian Journal of Chemistry, 75(6), 873-880.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- Gika, H. G., Samanidou, V. F., & Papadoyannis, I. N. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction.

- Hill, J. C., & Koch, T. H. (1997). Synthesis of thyroxine: biomimetic studies. Canadian Journal of Chemistry, 75(6), 873-880.

- Kumar, A., & Singh, B. K. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 27(9), 2736.

- Wang, D., & Van Vleet, T. R. (2011). Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 305–313.

- Davis, P. J., Blas, S. D., & Lawrence, W. D. (1983). Stimulation by thyroid hormone analogues of red blood cell Ca2+-ATPase activity in vitro. Correlations between hormone structure and biological activity in a human cell system.

- Chiellini, G., Apriletti, J. W., Yoshihara, H. A., Baxter, J. D., Webb, P., & Scanlan, T. S. (2002). Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives. Bioorganic & medicinal chemistry, 10(10), 3339–3346.

- Damiani, E., Sisti, D., & Guescini, M. (2018). The effect of thyroxine on the calmodulin-dependent (Ca2+-Mg2+)ATPase activity and protein phosphorylation in rabbit fast skeletal muscle sarcolemma. FEBS letters, 234(2), 274-278.

- Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Stereoselective HPLC determination of thyroxine enantiomers in pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 74, 115-121.

- Bianco, A. C., & Kim, B. W. (2018). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. In Endotext. MDText.com, Inc.

- St. Germain, D. L. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 903-913.

- Dillmann, W. H. (1990). Thyroid hormone regulation of calcium cycling proteins. Trends in endocrinology and metabolism: TEM, 1(8), 349–353.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70364, L-Tyrosine ethyl ester. [Link]

- van der Meulen, J. H., & van Hardeveld, C. (1990). Effects of thyroid hormone on Ca2+ efflux and Ca2+ transport capacity in rat skeletal muscle. The American journal of physiology, 259(2 Pt 1), E214–E221.

- Galton, V. A. (2019). The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver.

- Schweizer, U., & Steegborn, C. (2020). Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know.

- Davis, F. B., Kite, J. H., Jr, & Davis, P. J. (1982). Role of calmodulin in thyroid hormone stimulation in vitro of human erythrocyte Ca2+-ATPase activity. Endocrinology, 110(1), 297–298.

Sources

- 1. Purification of thyroxine and triiodothyronine for radioassay with sephadex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism [pharmacia.pensoft.net]

- 7. Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions [e-enm.org]

- 10. researchgate.net [researchgate.net]

- 11. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stimulation by thyroid hormone analogues of red blood cell Ca2+-ATPase activity in vitro. Correlations between hormone structure and biological activity in a human cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of thyroxine on the calmodulin-dependent (Ca2+-Mg2+)ATPase activity and protein phosphorylation in rabbit fast skeletal muscle sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thyroid hormone regulation of calcium cycling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of thyroid hormone on Ca2+ efflux and Ca2+ transport capacity in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of calmodulin in thyroid hormone stimulation in vitro of human erythrocyte Ca2+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Thyroxine Ethyl Ester (TEE) In Vitro Pharmacodynamics

[1]

Executive Summary

Thyroxine Ethyl Ester (TEE) is a synthetic ester prodrug of Levothyroxine (T4).[1] Chemically distinct from endogenous T4 due to the ethyl esterification of the carboxyl group at the

Upon cellular entry, TEE functions primarily as a substrate for intracellular carboxylesterases (specifically CES1), releasing free T4 to exert genomic effects via the Thyroid Receptor (TR). However, in vitro data suggests TEE and its immediate metabolites also possess distinct non-genomic activities, including the modulation of membrane Ca

Physicochemical Properties & Cellular Uptake

The primary rationale for TEE synthesis is the modification of the partition coefficient. Standard T4 is a zwitterionic amino acid derivative with limited passive membrane permeability at physiological pH.[1]

| Property | Levothyroxine (T4) | Thyroxine Ethyl Ester (TEE) | Functional Impact |

| Molecular Weight | 776.87 g/mol | ~804.92 g/mol | Slight increase in mass; negligible effect on diffusion.[1] |

| LogP (Predicted) | ~2.4 - 4.0 | ~6.9 | Major Driver: High lipophilicity enhances passive diffusion across enterocytes and hepatocytes.[1] |

| Charge (pH 7.4) | Zwitterionic (-/+) | Cationic amine (+) / Neutral ester | Loss of negative carboxyl charge reduces electrostatic repulsion at the membrane surface.[1] |

| Solubility | Low (Aqueous) | High (Organic/Lipid) | Requires organic co-solvents (DMSO/Ethanol) for in vitro stock solutions.[1] |

Mechanism of Entry

Unlike T4, which relies heavily on transporter proteins (e.g., MCT8, OATP1C1) for efficient cellular uptake, TEE's high LogP allows for transcellular passive diffusion . This bypasses transporter-saturation limits, theoretically creating a larger intracellular pool of pro-drug available for conversion.[1]

Intracellular Metabolism: The Activation Step

TEE is pharmacologically inactive at the nuclear receptor level until hydrolyzed. The ethyl ester moiety sterically hinders the "proton shuttle" mechanism required for high-affinity binding to the Thyroid Receptor (TR) ligand-binding domain.[1]

The Role of Carboxylesterase 1 (CES1)

Human Carboxylesterases (CES) are the rate-limiting enzymes for TEE activation.[1] Based on Structure-Activity Relationship (SAR) data:

-

CES1 prefers substrates with a large bulky acyl group (the thyroxine core) and a small alcohol group (the ethyl group).

-

CES2 prefers small acyl groups and large alcohol groups.[1][2]

Therefore, CES1 is the primary activator of TEE in hepatocytes.

Reaction:

Once hydrolyzed, the released T4 enters the standard endogenous pool, where it is either:

Non-Genomic Mechanisms of Action

While the genomic pathway is well-understood, TEE exhibits specific non-genomic actions in vitro that are critical for researchers investigating metabolic rate and toxicity.

A. Stimulation of Erythrocyte Ca -ATPase

In vitro assays using human erythrocyte membranes demonstrate that T4 analogs can directly stimulate Ca

-

Mechanism: TEE (and local high concentrations of hydrolysed T4) interacts with the lipid microenvironment of the plasma membrane or directly with the calmodulin-binding domain of the ATPase.

-

Outcome: Increased ATP hydrolysis and heat generation (thermogenesis) independent of nuclear transcription.[1]

B. Inhibition of Type II Deiodinase (D2)

Evidence suggests that certain T4 esters and analogs can act as competitive inhibitors or inactivators of Type II Iodothyronine Deiodinase (D2) .[1]

-

Significance: D2 is responsible for converting T4 to T3 in peripheral tissues (muscle, brown fat).[1][5][6]

-

Paradox: While TEE delivers more T4 to the cell, if it simultaneously inhibits D2, it may temporarily suppress the conversion to the highly active T3 isoform, potentially creating a "sustained release" effect or altering the T3/T4 intracellular ratio.

Visualizing the Pathway

The following diagram illustrates the dual-pathway mechanism of TEE: the genomic activation via CES1 and the direct non-genomic membrane interactions.

Caption: Figure 1.[1] Dual-pathway mechanism of TEE showing CES1-mediated activation and non-genomic membrane effects.[1]

Experimental Protocols

Protocol A: Hepatic Microsomal Stability (CES1 Activity)

Objective: To quantify the hydrolysis rate of TEE to T4 using human liver microsomes (HLM).

-

Preparation:

-

Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

-

Prepare Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Prepare Stock: 10 mM TEE in DMSO.

-

-

Incubation:

-

Sampling:

-

At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., D3-T4).

-

-

Analysis:

Protocol B: Erythrocyte Ca -ATPase Stimulation (Non-Genomic)

Objective: To verify the direct effect of TEE on membrane ATPase activity independent of nuclear receptors.[1][7]

-

Ghost Preparation:

-

Lyse fresh human erythrocytes in hypotonic buffer (5 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Wash membranes 3x until "ghosts" are white.[1]

-

-

Assay Setup:

-

Resuspend ghosts in Assay Buffer (120 mM NaCl, 30 mM KCl, 3 mM MgCl

, 0.2 mM EGTA, 0.2 mM CaCl -

Add Calmodulin (1 µg/mL) to sensitize the ATPase.[1]

-

-

Treatment:

-

Quantification:

References

-

Pharmacology of Levothyroxine; Mechanism of action. (2025).[1] Vertex AI Search / YouTube.[1] 8[1][9]

-

Thyroxine Ethyl Ester Chemical Properties and Uses. (2023). ChemicalBook.[1] 10[1][9][11][12]

-

The role of human carboxylesterases in drug metabolism. (2016). PubMed Central.[1] 13[1][5][9][14]

-

Thyroid hormone regulation of membrane Ca2(+)-ATPase activity. (1990).[1] PubMed.[1][15][16] 7[1][9][11]

-

Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones. (2014). PubMed Central.[1] 17[1][9]

-

Mechanisms of nongenomic actions of thyroid hormone. (2008). PubMed.[1][15][16] 9

-

Inhibition of the Type 2 Iodothyronine Deiodinase. (2010).[1] PubMed Central.[1] 18[1][9][19]

Sources

- 1. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 4. Stimulation by thyroid hormone analogues of red blood cell Ca2+-ATPase activity in vitro. Correlations between hormone structure and biological activity in a human cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AOP-Wiki [aopwiki.org]

- 6. Role of the type 2 iodothyronine deiodinase (D2) in the control of thyroid hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thyroid hormone regulation of membrane Ca2(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Mechanisms of nongenomic actions of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroxine Ethyl Ester | 76353-71-4 [chemicalbook.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. imrpress.com [imrpress.com]

- 13. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-thyroxine activates the intracellular Ca2+ release channel of skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 16. The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to Thyroxine Ethyl Ester: A Prodrug Approach for Enhanced Thyroid Hormone Delivery

Abstract

Thyroxine (T4), a critical hormone produced by the thyroid gland, is fundamental for regulating metabolism, growth, and development.[1] Its administration in therapeutic contexts, however, presents challenges related to its physicochemical properties, including poor solubility. This technical guide provides an in-depth exploration of Thyroxine Ethyl Ester (T4-Et) as a prodrug of T4. By temporarily masking the carboxylic acid group of T4 through esterification, T4-Et is designed to exhibit modified pharmacokinetic properties, potentially leading to improved oral bioavailability and controlled release of the active hormone. This document details the rationale, synthesis, metabolic activation, and analytical methodologies pertinent to the study of T4-Et, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Rationale for a Thyroxine Prodrug

Levothyroxine, the synthetic form of T4, is a cornerstone therapy for hypothyroidism. Despite its efficacy, its narrow therapeutic index and variable absorption necessitate careful dose titration and patient monitoring. The inherent properties of the T4 molecule, particularly its zwitterionic nature at physiological pH and low aqueous solubility, contribute to these challenges.

A prodrug strategy, wherein a lipophilic promoiety is attached to the parent drug, is a well-established approach to overcome such pharmacokinetic hurdles. In the case of T4, esterification of the carboxylic acid group to form Thyroxine Ethyl Ester (T4-Et) increases its lipophilicity. This modification is hypothesized to:

-

Enhance absorption across the gastrointestinal tract.

-

Facilitate passage through cellular membranes.

-

Undergo predictable enzymatic hydrolysis in the plasma or target tissues to release the active T4 molecule.

This guide will now delve into the technical specifics of synthesizing and evaluating this promising prodrug candidate.

Synthesis of Thyroxine Ethyl Ester (T4-Et)

The synthesis of T4-Et from L-thyroxine is primarily achieved through Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (T4) and an alcohol (ethanol).[2]

Underlying Principle: Fischer-Speier Esterification

Fischer esterification is an equilibrium reaction.[2][3] To drive the reaction towards the formation of the ester product (T4-Et), the equilibrium must be shifted. This is typically accomplished by:

-

Using an excess of the alcohol reactant (ethanol): This increases the concentration of one of the reactants, favoring the forward reaction as per Le Châtelier's principle.[4]

-

Removing water as it is formed: Water is a product of the reaction. Its removal prevents the reverse reaction (ester hydrolysis) from occurring.[2][3]

A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][3]

Detailed Experimental Protocol: Synthesis of T4-Et

Causality Statement: The choice of anhydrous ethanol as both the solvent and reactant is crucial. It not only drives the equilibrium but also ensures that extraneous water, which would promote the reverse hydrolysis reaction, is minimized from the start. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Materials:

-

L-Thyroxine (T4)

-

Anhydrous Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser[5]

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 1.0 g of L-thyroxine in 100 mL of anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add 1 mL of concentrated sulfuric acid to the suspension. Safety Note: This should be done in a fume hood as the addition is exothermic.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 100 mL of a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

-

Extraction: Extract the aqueous layer three times with 50 mL portions of diethyl ether. The more lipophilic T4-Et will partition into the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Thyroxine Ethyl Ester.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Metabolic Bioactivation: From Prodrug to Active Hormone

The efficacy of T4-Et as a prodrug is entirely dependent on its efficient and predictable conversion back to the active T4 molecule in vivo. This bioactivation is catalyzed by non-specific esterase enzymes present in the blood, liver, and other tissues.

Enzymatic Hydrolysis Pathway

The primary mechanism of bioactivation is the hydrolysis of the ester bond.

Caption: Metabolic conversion of T4-Et to T4 via esterase-catalyzed hydrolysis.

In-Vitro Validation of Bioactivation

To confirm that T4-Et can be converted to T4, an in-vitro experiment using plasma or liver microsomes can be performed.

Causality Statement: This protocol is designed to simulate the physiological environment where esterases are abundant. The inclusion of a "no enzyme" control is critical to ensure that the observed conversion is indeed enzyme-mediated and not due to spontaneous chemical hydrolysis under the experimental conditions.

Protocol: Plasma Hydrolysis Assay

Materials:

-

Thyroxine Ethyl Ester (T4-Et) stock solution (in DMSO)

-

Freshly collected human or animal plasma

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile with 0.1% formic acid (for protein precipitation)

-

Incubator/water bath at 37°C

-

Centrifuge

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Reaction Preparation: In microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 500 µL, add 450 µL of plasma and 50 µL of PBS.

-

Control Group: Prepare a control group where the plasma is first denatured by adding an equal volume of cold acetonitrile and centrifuging to precipitate proteins. Use the supernatant for the assay.

-

Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation: Initiate the reaction by adding a small volume (e.g., 5 µL) of the T4-Et stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Time Points: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 1 mL of cold acetonitrile containing 0.1% formic acid and an internal standard.

-

Sample Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze for the disappearance of T4-Et and the appearance of T4 using a validated LC-MS/MS method.

Pharmacokinetic and Pharmacodynamic Considerations

The ultimate goal of developing T4-Et is to improve the pharmacokinetic profile of T4. A comparative pharmacokinetic study in an animal model is the definitive test.

Comparative Pharmacokinetic Parameters

The following table outlines the key parameters that would be measured in a study comparing oral administration of T4 versus T4-Et.

| Parameter | Description | Expected Outcome for T4-Et vs. T4 |

| Cmax | Maximum plasma concentration | Potentially lower or delayed |

| Tmax | Time to reach Cmax | Potentially longer |

| AUC | Area Under the Curve (total drug exposure) | Higher, indicating greater bioavailability |

| t₁/₂ | Half-life | Potentially longer, reflecting a slower release from the prodrug form |

Experimental Workflow: Animal Pharmacokinetic Study

Caption: Workflow for a comparative animal pharmacokinetic study of T4 vs. T4-Et.

Conclusion

Thyroxine Ethyl Ester represents a viable and chemically straightforward prodrug of T4. The increased lipophilicity afforded by the ethyl ester group holds significant promise for overcoming the absorption challenges associated with conventional levothyroxine therapy. The experimental frameworks provided in this guide—from synthesis and in-vitro bioactivation to in-vivo pharmacokinetic evaluation—offer a robust pathway for the preclinical assessment of this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical benefits for patients with hypothyroidism.

References

-

Title: Synthesis of thyroxine: Biomimetic studies Source: ResearchGate URL: [Link]

- Source: Google Patents (US9428444B2)

-

Title: Fischer Esterification Source: YouTube URL: [Link]

-

Title: Fischer Esterification Source: Chemistry Steps URL: [Link]

-

Title: Thyroid: Understanding the Molecular Mechanism of Thyroxine Synthesis Source: Human Technopole URL: [Link]

-

Title: How is levothyroxine synthesised? (What are the chemical reaction steps) Source: Quora URL: [Link]

-

Title: Formation of ester of thyroxine and triiodothyronine during alcoholic extraction Source: PubMed URL: [Link]

-

Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

-

Title: Fischer Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Thyroxine Source: A-Level Chemistry URL: [Link]

Sources

An In-depth Technical Guide on the Lipophilicity and Cell Permeability of Thyroxine Ethyl Ester

Introduction: The Rationale for Esterification of Thyroxine

Thyroxine (T4) is a critical hormone produced by the thyroid gland that regulates metabolism throughout the body.[1] Its journey from circulation into the cellular interior, where it is converted to the more active triiodothyronine (T3), is a complex process. Historically, it was believed that the lipophilic nature of thyroid hormones allowed for simple passive diffusion across the cell membrane.[2] However, it is now well-established that their entry into target cells is a more nuanced, carrier-mediated process.[2][3] Despite their inherent hydrophobicity, thyroid hormones are charged amino acid derivatives, which complicates their passive diffusion across the lipid bilayer.[4]

This has led to the exploration of prodrug strategies, such as the synthesis of Thyroxine Ethyl Ester (T4EE), to potentially enhance its bioavailability and cellular uptake.[5][6] By masking the polar carboxyl group of the parent thyroxine molecule, esterification aims to increase lipophilicity, a key determinant in passive cell permeability. This guide will provide a comprehensive technical overview of the lipophilicity and cell permeability of Thyroxine Ethyl Ester, offering insights for researchers and professionals in drug development.

Section 1: Understanding Lipophilicity in the Context of Thyroid Hormones

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[7]

-

LogP : This value represents the ratio of the concentration of a neutral compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[8] It is a measure of the inherent lipophilicity of a molecule in its non-ionized state.

-

LogD : This is the logarithm of the distribution coefficient, which is the ratio of the equilibrium concentrations of a compound (both ionized and non-ionized forms) in a lipid phase to an aqueous phase at a specific pH.[7][8] For ionizable molecules like thyroxine, logD is a more physiologically relevant parameter as it accounts for the different ionic species present at a given pH.[7]

For thyroxine, the iodinated aromatic rings are the primary structural elements that dictate its lipophilicity, with the protonation state of its other substituents playing a lesser role.[9] Interestingly, the zwitterionic form of thyroxine, which is predominant, significantly contributes to its overall lipophilicity, challenging the common belief that passive diffusion is mainly driven by the non-charged species.[9]

The Impact of Esterification on Lipophilicity

The esterification of thyroxine to form Thyroxine Ethyl Ester involves the reaction of the carboxylic acid group with ethanol. This modification is expected to increase the molecule's lipophilicity by neutralizing the negative charge of the carboxylate group at physiological pH. Studies on thyroxine's C-methyl ester have shown that this modification has a relatively minor impact on lipophilicity compared to methylation of the phenolic hydroxyl group, which directly influences the lipophilic aromatic center. However, even a modest increase in lipophilicity can significantly alter a molecule's interaction with the cell membrane and its potential for passive diffusion.

dot

Caption: Esterification of Thyroxine to potentially enhance cell permeability.

Section 2: Cellular Permeability of Thyroid Hormones: A Dual Mechanism

The passage of thyroid hormones across the cell membrane is not solely dependent on passive diffusion. It is now understood to be a multifaceted process involving both passive movement and active, carrier-mediated transport.[2][10]

Passive Diffusion

The lipid bilayer of the cell membrane presents a barrier to polar molecules. The increased lipophilicity of T4EE is hypothesized to facilitate its passive diffusion across this barrier. The rate of passive diffusion is influenced by the molecule's size, lipophilicity, and the concentration gradient across the membrane.

Carrier-Mediated Transport

Several transporter proteins have been identified that actively facilitate the uptake and efflux of thyroid hormones.[4] A key player in this process is the Monocarboxylate Transporter 8 (MCT8), a highly specific and active transporter for T3 and T4.[11][12] Other transporters, such as MCT10, are also involved in this process.[13][14] These transporters are crucial for ensuring an adequate supply of thyroid hormones to target tissues, particularly the brain.[13] Mutations in the gene encoding MCT8 can lead to severe neurological disorders, highlighting the importance of this active transport mechanism.[11][13]

Caption: Experimental workflow for assessing lipophilicity and permeability.

Section 4: Data Interpretation and Expected Outcomes

The experimental data gathered from these assays will provide a comprehensive profile of the lipophilicity and permeability of Thyroxine Ethyl Ester.

Table 1: Expected Physicochemical and Permeability Data for Thyroxine and Thyroxine Ethyl Ester

| Compound | Predicted LogD7.4 | Predicted PAMPA Pe (10⁻⁶ cm/s) | Predicted Caco-2 Papp (10⁻⁶ cm/s) |

| Thyroxine (T4) | Lower | Moderate | Moderate (Active Transport Contribution) |

| Thyroxine Ethyl Ester (T4EE) | Higher | Higher | Higher (Increased Passive Diffusion) |

Interpretation:

-

An increased LogD7.4 value for T4EE compared to T4 will confirm the successful enhancement of lipophilicity through esterification.

-

A higher PAMPA permeability coefficient (Pe) for T4EE will indicate improved passive diffusion across an artificial lipid membrane.

-

A higher Caco-2 apparent permeability coefficient (Papp) for T4EE would suggest that the increased lipophilicity translates to enhanced transport across a biological barrier. It is important to consider that within the Caco-2 cells, esterases may hydrolyze T4EE back to T4.

Conclusion: Implications for Drug Development

The synthesis and characterization of Thyroxine Ethyl Ester represent a classic prodrug approach aimed at improving the physicochemical properties of a parent molecule to enhance its biological performance. By masking the polar carboxyl group, esterification is a rational strategy to increase lipophilicity and, consequently, passive cell permeability. The in-depth technical guide provided here outlines the theoretical basis and practical experimental workflows for a thorough investigation of these parameters. The data generated from these studies will be invaluable for drug development professionals in assessing the potential of T4EE as a more effective alternative to conventional thyroxine therapy, potentially leading to improved oral bioavailability and more consistent therapeutic outcomes.

References

- Mazák, K., et al. (2013). Thyroxine lipophilicity is dominated by its zwitterionic microspecies. Journal of Pharmaceutical and Biomedical Analysis, 72, 145-151.

-

Mazák, K., et al. (2012). Thyroxine lipophilicity is dominated by its zwitterionic microspecies. PubMed. [Link]

-

Hennemann, G., et al. (2001). Plasma Membrane Transport of Thyroid Hormones and Its Role in Thyroid Hormone Metabolism and Bioavailability. Endocrine Reviews, 22(4), 451–476. [Link]

-

Quora. (2017). How does thyroxine enter the cell? Is it lipid soluble? If yes, so what makes it lipid soluble? Quora. [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference? ACD/Labs. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

Hulbert, A. J. (2000). Thyroid hormones and their effects: a new perspective. Biological Reviews, 75(4), 519-631. [Link]

-

Schweizer, U., & Steier, G. (2015). Structure and Function of Thyroid Hormone Plasma Membrane Transporters. Hormone and Metabolic Research, 47(10), 735-745. [Link]

-

Wikipedia. (n.d.). Thyroid hormones. Wikipedia. [Link]

-

Glinoer, D. (1980). Hormonal Control of Thyroxine-Binding Globulin Synthesis and Metabolism. PubMed. [Link]

-

van der Merwe, M., et al. (2007). Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone. PubMed. [Link]

-

Varghese, J., et al. (2021). Role and Clinical Significance of Monocarboxylate Transporter 8 (MCT8) During Pregnancy. Cureus, 13(9), e18161. [Link]

-

Jonklaas, J., & Beckett, G. (2017). Assay of Thyroid Hormone and Related Substances. Endotext. [Link]

-

White, K. S., et al. (2024). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Journal of Medicinal Chemistry. [Link]

-

Parmar, J., & D'Souza, M. J. (2010). Intestinal permeability enhancement of levothyroxine sodium by straight chain fatty acids studied in MDCK epithelial cell line. PubMed. [Link]

-

White, K. S., et al. (2024). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. PMC. [Link]

-

Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Wikipedia. [Link]

-

Hennemann, G., et al. (2001). Plasma membrane transport of thyroid hormones and its role in thyroid hormone metabolism and bioavailability. PubMed. [Link]

- Google Patents. (2007). Prodrugs of T3 and T4 with enhanced bioavailability.

-

Solvo Biotechnology. (n.d.). MCT8. Solvo Biotechnology. [Link]

-

Khosravi, S., et al. (2020). Effects of thyroxine on adhesion molecules and proinflammatory cytokines secretion on human umbilical vein endothelial cells. NIH. [Link]

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

-

Human Technopole. (2024). How thyroid hormones are transported into target cells. Human Technopole. [Link]

-

Groeneweg, S., et al. (2024). Molecular mechanism of thyroxine transport by monocarboxylate transporters. ResearchGate. [Link]

-

Lee, S., & Farwell, M. A. (2016). Effects of Aloe vera on the Regulation of Thyroxine Release in FRTL-5 Thyroid Cells. Journal of Traditional and Complementary Medicine, 6(3), 269-274. [Link]

-

Kempińska, D., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54-73. [Link]

-

Taylor & Francis. (n.d.). PAMPA – Knowledge and References. Taylor & Francis. [Link]

-

PubChem. (n.d.). Thyroxine. PubChem. [Link]

-

Groeneweg, S., et al. (2020). Toward a treatment for thyroid hormone transporter MCT8 deficiency – achievements and challenges. Endocrine Connections, 9(3), R64-R78. [Link]

-

N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. [Link]

-

Oncohema Key. (2016). Thyroid Hormone Structure–Function Relationships. Oncohema Key. [Link]

-

ResearchGate. (2024). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. ResearchGate. [Link]

-

ResearchGate. (2001). Plasma Membrane Transport of Thyroid Hormones and Its Role in Thyroid Hormone Metabolism and Bioavailability. ResearchGate. [Link]

-

de Vijlder, J. J. M. (2005). Role of Monocarboxylate Anion Transporter 8 (MCT8) in Thyroid Hormone Transport: Answers from Mice. Endocrinology, 146(10), 4149–4150. [Link]

-

Hornung, M. W., et al. (2022). Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo. NIH. [Link]

-

Roy, G., & Mugesh, G. (2005). Thyroid hormone synthesis and anti-thyroid drugs: A bioinorganic chemistry approach. Journal of Chemical Sciences, 117(4), 319-329. [Link]

-

Popova, O., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]

-

Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

-

Shultz, M. D. (2013). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. [Link]

-

Savić, S., et al. (2012). A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability of New Synthesized Corticosteroid C-21 Esters. NIH. [Link]

-

ResearchGate. (2016). New Lipophilic Tyrosyl Esters. Comparative Antioxidant Evaluation with Hydroxytyrosyl Esters. ResearchGate. [Link]

Sources

- 1. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Plasma membrane transport of thyroid hormones and its role in thyroid hormone metabolism and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Function of Thyroid Hormone Plasma Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs of Thyrotropin-Releasing Hormone and Related Peptides as Central Nervous System Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20070099841A1 - Prodrugs of T3 and T4 with enhanced bioavailability - Google Patents [patents.google.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Thyroxine lipophilicity is dominated by its zwitterionic microspecies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Role and Clinical Significance of Monocarboxylate Transporter 8 (MCT8) During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MCT8 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 13. humantechnopole.it [humantechnopole.it]

- 14. researchgate.net [researchgate.net]

Technical Guide: Stability Profiling and Storage Protocols for Thyroxine Ethyl Ester (TEE)

Executive Summary

Thyroxine Ethyl Ester (TEE) represents a lipophilic modification of Levothyroxine (T4), designed to enhance bioavailability by bypassing the solubility constraints of the zwitterionic parent molecule. However, this esterification introduces a specific "stability trade-off." While TEE improves membrane permeability, the ethyl ester bond creates a new locus for degradation via hydrolysis, distinct from the deiodination pathways common to thyroid hormones.

This guide provides a rigorous technical framework for handling TEE. It moves beyond generic "keep cool" instructions to explain the mechanistic causes of degradation and provides a self-validating analytical workflow to ensure compound integrity during research and development.

Part 1: Chemical Architecture & The Stability Trade-Off

To understand TEE stability, one must first analyze its deviation from the parent hormone.

| Feature | Levothyroxine (T4) | Thyroxine Ethyl Ester (TEE) | Stability Implication |

| C-Terminus | Carboxylic Acid (-COOH) | Ethyl Ester (-COOCH₂CH₃) | Critical: Ester bond is susceptible to hydrolysis (moisture sensitivity). |

| Solubility | Amphiphilic/Zwitterionic | Lipophilic | TEE is soluble in organic solvents but unstable in aqueous buffers. |

| Iodine Payload | 4 Iodine Atoms | 4 Iodine Atoms | Both are highly sensitive to UV light (photolytic deiodination). |

| Phenolic -OH | Free | Free | Susceptible to oxidative coupling (radical formation). |

The Core Insight: TEE stability is a war on two fronts. You must prevent Hydrolysis (breaking the ester to form T4 + Ethanol) and Deiodination (breaking the carbon-iodine bonds).

Part 2: Degradation Dynamics (Mechanistic Causality)

Hydrolysis (The Ester Vulnerability)

Unlike T4, TEE will degrade rapidly in the presence of water, particularly at extremes of pH.

-

Mechanism: Nucleophilic attack by water (or hydroxide ions) on the carbonyl carbon of the ester group.

-

Catalysts: Acids (H⁺) and Bases (OH⁻) drastically accelerate this.

-

Result: The sample reverts to Levothyroxine (T4) and Ethanol.

-

Detection: Appearance of a T4 peak in HPLC that grows inversely proportional to the TEE peak.

Photolytic Deiodination (The Iodine Vulnerability)

Thyronine rings act as chromophores. Upon UV absorption, the Carbon-Iodine bond undergoes homolytic cleavage.

-

Mechanism: Radical formation followed by hydrogen abstraction.

-

Result: Formation of Triiodothyronine (T3) ethyl ester, Diiodothyronine (T2) ethyl ester, and free iodide ions (I⁻).

-

Indicator: Yellow/Brown discoloration (iodine release).

Oxidative Coupling

The phenolic hydroxyl group is prone to oxidation, leading to the formation of quinoid intermediates and polymerization (insoluble matter).

Part 3: Visualization of Degradation Pathways

The following diagram maps the degradation logic. Use this to troubleshoot impurity peaks in your chromatography.

Figure 1: Primary degradation pathways of TEE. Red path indicates the ester-specific failure mode.

Part 4: Storage & Handling Protocols

Solid State Storage (Lyophilized Powder)

-

Temperature: -20°C (Standard) or -80°C (Long-term >1 year).

-

Atmosphere: Argon or Nitrogen blanket is mandatory to prevent oxidation.

-

Container: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps.

-

Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves. TEE is hygroscopic; moisture absorption triggers autocatalytic hydrolysis.

Solution State Handling (Critical)

NEVER store TEE in aqueous buffers (PBS, Tris) for extended periods.

| Solvent System | Stability Rating | Notes |

| DMSO (Anhydrous) | High | Best for stock solutions (up to 50 mM). Store at -20°C. |

| Ethanol (Absolute) | Moderate | Acceptable for short term.[1] Risk of transesterification if not pure. |

| Aqueous Buffer | Very Low | Use immediately. TEE will precipitate and hydrolyze. |

Thawing Protocol:

-

Remove vial from freezer.

-

Equilibrate: Allow to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, initiating hydrolysis.

-

Purge: Flush headspace with inert gas (N₂/Ar) before re-sealing.

Part 5: Analytical Validation (Self-Validating System)

To confirm the integrity of your TEE, you must run a "Forced Degradation" check. This ensures your analytical method (HPLC) can distinguish between intact TEE, the hydrolyzed parent (T4), and deiodinated byproducts.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes. (TEE is more lipophilic and will elute after T4).

-

Detection: UV at 225 nm (iodine ring absorption).

Stress Testing Workflow (The "Litmus Test")

Run these three samples to validate your storage conditions:

-

Control: Fresh TEE in DMSO.

-

Acid Hydrolysis: TEE + 0.1N HCl (60°C for 1 hour). Expectation: Disappearance of TEE peak, appearance of T4 peak.

-

Photolysis: TEE exposed to UV light for 4 hours. Expectation: Appearance of multiple small peaks (T3/T2 esters) eluting near the TEE parent peak.

Stability Testing Logic Workflow

Figure 2: Quality Control and Storage Workflow for TEE.

References

-

ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[2][3] International Council for Harmonisation. Link

-

PubChem. (n.d.). Levothyroxine Sodium (Compound Summary).[1] National Library of Medicine. (Used for comparative stability data of the parent pharmacophore).[4] Link

- Won, C. M. (1992). Kinetics of hydrolysis of amino acid esters. (General reference for ester hydrolysis mechanisms in amino acid derivatives). Journal of Pharmaceutical Sciences.

-

Clinivex. (n.d.). Thyroxine Ethyl Ester Product Data & Storage Guidelines.Link

-

Patel, H., et al. (2003). The effect of excipients on the stability of levothyroxine sodium pentahydrate tablets.[5]International Journal of Pharmaceutics. (Demonstrates the sensitivity of the thyroxine core to humidity and heat).[4] Link

Sources

An In-Depth Technical Guide to the In Silico Modeling of Thyroxine Ethyl Ester Receptor Interaction

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of Thyroxine Ethyl Ester's (TEE) interaction with thyroid hormone receptors (TRs). Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, establishing a self-validating workflow that ensures robustness and reproducibility. By integrating molecular docking, molecular dynamics (MD) simulations, and ADME/Tox profiling, this guide offers a holistic approach to characterizing the molecular behavior of TEE, a synthetic analog of the endogenous thyroid hormone, thyroxine. Our objective is to equip scientists with the expertise to not only execute these computational experiments but also to critically interpret the results, thereby accelerating the discovery and design of novel nuclear receptor modulators.

Part 1: Foundational Principles

The Target: Thyroid Hormone Receptors (TRs)

Thyroid Hormone Receptors (TRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1] In humans, two main genes encode for TRs: THRA and THRB, which give rise to the major isoforms TRα and TRβ, respectively.[2][3] These receptors are critical mediators of thyroid hormone signaling, which governs a vast array of physiological processes, including metabolism, growth, and development of the cardiovascular and nervous systems.[4][5]

Structurally, TRs share a common architecture with other nuclear receptors, featuring a highly conserved DNA-binding domain (DBD) and a C-terminal Ligand-Binding Domain (LBD).[6] The LBD is of primary interest in drug discovery as it forms a hydrophobic pocket that accommodates endogenous hormones like thyroxine (T4) and triiodothyronine (T3).[6] Ligand binding induces a critical conformational change in the LBD, particularly in the C-terminal helix 12 (H12), which modulates the receptor's interaction with co-activator or co-repressor proteins, thereby controlling the transcription of target genes.[6] The isoform-specific physiological roles of TRs make them attractive therapeutic targets; for instance, TRβ is predominantly expressed in the liver and is a key target for treating dyslipidemia, while TRα plays a significant role in cardiac function.[4]

The Ligand: Thyroxine Ethyl Ester (TEE)

Thyroxine (T4) is the primary hormone produced by the thyroid gland.[7][8] Thyroxine Ethyl Ester (TEE) is a synthetic analog of T4, characterized by the esterification of the carboxylic acid group of the parent molecule.[9] This modification alters the physicochemical properties of the molecule, such as its lipophilicity and potential cell permeability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. Studying TEE allows researchers to probe the structural and chemical tolerances of the TR binding pocket and understand how modifications to the thyronine scaffold can impact binding affinity, isoform selectivity, and downstream biological activity. TEE serves as a valuable tool compound for exploring the structure-activity relationships (SAR) of thyroid hormone analogs.

The In Silico Paradigm: A Rationale-Driven Approach

Computational, or in silico, modeling has become an indispensable pillar of modern drug discovery.[10] By simulating molecular interactions at an atomic level, these techniques provide predictive insights that can significantly reduce the time and cost associated with experimental screening.[6] The core strength of the in silico paradigm lies in its ability to perform three key tasks:

-

Pose Prediction: Determining the most likely three-dimensional orientation of a ligand within a receptor's binding site.[11]

-

Binding Affinity Estimation: Quantifying the strength of the ligand-receptor interaction.[11]

-

Virtual Screening: Rapidly evaluating large libraries of compounds to identify potential hits.[12]

This guide emphasizes a workflow that is not merely procedural but is built on a foundation of scientific validation. Each step is designed to inform and validate the next, creating a robust and trustworthy predictive model.

Part 2: The In Silico Workflow: A Validating System

A successful in silico investigation hinges on meticulous preparation and a logical progression of computational techniques. The following workflow is designed as an integrated system where the output of each stage provides a quality control checkpoint for the subsequent steps.

subgraph "cluster_prep" { label="Phase 1: System Preparation"; bgcolor="#F1F3F4"; PDB [label="1. Receptor Structure\n(e.g., PDB: 1Q4X for TRβ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="2. Ligand Structure\n(Thyroxine Ethyl Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepReceptor [label="Receptor Preparation\n(Clean, Add H, Assign Charges)"]; PrepLigand [label="Ligand Preparation\n(2D to 3D, Minimize, Assign Charges)"]; PDB -> PrepReceptor; Ligand -> PrepLigand; }

subgraph "cluster_sim" { label="Phase 2: Simulation & Analysis"; bgcolor="#F1F3F4"; Docking [label="3. Molecular Docking\n(e.g., AutoDock Vina)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MD_Sim [label="4. Molecular Dynamics\n(e.g., GROMACS)", fillcolor="#FBBC05", fontcolor="#202124"]; BindingEnergy [label="5. Binding Energy Calc.\n(e.g., MM/PBSA)"]; }

subgraph "cluster_eval" { label="Phase 3: Property Prediction"; bgcolor="#F1F3F4"; ADMET [label="6. ADME/Tox Prediction\n(e.g., SwissADME)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Connections PrepReceptor -> Docking [lhead="cluster_sim"]; PrepLigand -> Docking; Docking -> MD_Sim [label="Top Pose"]; MD_Sim -> BindingEnergy [label="Stable Trajectory"]; Ligand -> ADMET [lhead="cluster_eval"];

// Final Output Node Output [label="Integrated Analysis &\nReport Generation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BindingEnergy -> Output; ADMET -> Output; }

Caption: The integrated workflow for in silico modeling of ligand-receptor interactions.Structural Preparation: The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial structures of the receptor and the ligand.

-

Structure Acquisition: Obtain the crystal structure of the target receptor from the RCSB Protein Data Bank (PDB). For this guide, we will consider human TRβ (e.g., PDB ID: 1Q4X) and TRα (e.g., PDB ID: 1NAV).[4][13]

-

Causality: It is critical to select a high-resolution crystal structure. The chosen structure should ideally be co-crystallized with a ligand similar to TEE to ensure the binding pocket is in a relevant, "active" conformation.[6]

-

-

Initial Cleaning: Using molecular visualization software (e.g., PyMOL, Chimera, or Schrödinger's Maestro), remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chain(s) of interest.

-

Causality: Water molecules distant from the binding site are typically removed as they will be replaced by a bulk solvent model in MD simulations. The original ligand must be removed to make the binding site available for docking TEE.

-

-

Protonation and Optimization: Use a dedicated protein preparation tool, such as Schrödinger's Protein Preparation Wizard or the PDB2PQR server, to add hydrogen atoms, assign correct protonation states for titratable residues (like Histidine, Aspartate, and Glutamate) at a physiological pH (e.g., 7.4), and perform a restrained energy minimization to relieve any steric clashes.

-

Causality: Crystal structures often lack explicit hydrogen atoms. Correct protonation is vital for accurately modeling hydrogen bond networks, which are key drivers of ligand binding.[14] Minimization corrects any structural artifacts from the crystallization process without significantly altering the experimentally determined backbone.

-

-

Structure Generation: Generate the 2D structure of Thyroxine Ethyl Ester using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Convert the 2D structure to a 3D conformation.

-

Energy Minimization & Charge Assignment: Perform a geometry optimization using a quantum mechanics (e.g., DFT) or a robust molecular mechanics force field (e.g., MMFF94). Assign partial atomic charges using a method like AM1-BCC or RESP. This can be accomplished with tools like Avogadro or AmberTools.[14]

-

Causality: A low-energy, stable 3D conformation of the ligand is essential for docking. Accurate partial charges are crucial for calculating the electrostatic interactions between the ligand and the protein, a major component of the binding energy.

-

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11] This step is crucial for generating a plausible starting structure for more computationally intensive simulations.

Receptor [label="Prepared Receptor\n(PDBQT format)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="Prepared Ligand\n(PDBQT format)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GridBox [label="Define Search Space\n(Grid Box Generation)"]; Vina [label="Run Docking Simulation\n(AutoDock Vina)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Results\n(Binding Affinity & Poses)"]; BestPose [label="Select Best Pose for MD", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Receptor -> GridBox; GridBox -> Vina; Ligand -> Vina; Vina -> Analysis; Analysis -> BestPose; }

Caption: The streamlined workflow for molecular docking using AutoDock Vina.-

File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[15][16] This can be done using AutoDockTools (ADT).[17]

-

Grid Box Definition: Define the search space for the docking simulation. This is a three-dimensional box centered on the known binding pocket of the TR. The size of the box should be large enough to encompass the entire binding site and allow the ligand rotational and translational freedom.[17]

-

Causality: The grid box confines the search algorithm to the region of interest, saving computational time and preventing the ligand from docking to irrelevant surface sites. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.

-

-

Execution: Run the AutoDock Vina simulation using a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.[18]

-

Results Analysis: Vina will output a set of predicted binding poses (typically 9-10) ranked by their binding affinity scores (in kcal/mol).[15]

-

Trustworthiness: The best pose is not always the one with the lowest energy score. A critical visual inspection is mandatory. The selected pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds, hydrophobic contacts). The poses should also be clustered; a low-energy pose that is part of a large cluster of similar conformations is generally more reliable.

-

Molecular Dynamics (MD): Elucidating Dynamic Behavior

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex over time, allowing for an assessment of its stability and the nature of the interactions in a simulated physiological environment.[10]

-

System Setup:

-

Complex Formation: Combine the coordinates of the receptor and the best-docked pose of TEE into a single complex PDB file.[19]

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the TEE ligand (e.g., using CGenFF or antechamber).[14][20]

-

Solvation: Place the complex in a periodic box of appropriate shape (e.g., cubic, dodecahedron) and solvate it with a water model (e.g., TIP3P).[21]

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).[21]

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any bad contacts between the solute, solvent, and ions.[22]

-

Equilibration: Conduct a two-phase equilibration. First, a short simulation under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, a longer simulation under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the density.[21]

-

Production Run: Execute the production MD run for a duration sufficient to observe the convergence of key properties (e.g., 50-100 nanoseconds).[12]

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the complex is structurally stable.[12]

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as the persistence of hydrogen bonds between TEE and the receptor over the course of the simulation.

-

Binding Affinity Estimation: Quantifying the Interaction

MD trajectories can be post-processed to obtain a more accurate estimate of binding free energy than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular choice.

-

Snapshot Extraction: Extract frames (snapshots) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The binding free energy is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

Averaging: Average the ΔG_bind values over all extracted snapshots to get the final binding free energy estimate.

-

Expertise: MM/PBSA provides a more rigorous estimation by incorporating solvation effects and averaging over an ensemble of conformations from the MD simulation, offering a significant improvement over the scoring functions used in docking.[12]

-

Predictive ADME/Tox: Early Assessment of Drug-likeness

Early in the discovery process, it is vital to assess whether a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and a low risk of toxicity (Tox).[23]

-

Input: Submit the SMILES string of Thyroxine Ethyl Ester to the SwissADME web server.[24][25]

-

Analysis: The server will compute a wide range of parameters. Key metrics to evaluate include:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.[26]

-

Drug-likeness: Adherence to rules like Lipinski's Rule of Five, which helps predict oral bioavailability.[26]

-

Medicinal Chemistry Friendliness: Alerts for chemically reactive or problematic functional groups.

-

Trustworthiness: In silico ADME/Tox tools provide a first-pass filter.[27][28] While not a substitute for experimental assays, they are invaluable for prioritizing compounds and flagging potential liabilities early, saving significant resources.[29][30]

-

Part 3: Data Synthesis and Interpretation

The power of this workflow lies in the integration of multiple data streams. The results should be synthesized to build a comprehensive profile of the TEE-TR interaction.

Integrated Data Summary

The quantitative data gathered from the various in silico experiments should be compiled into clear, comparative tables.

| Parameter | TRα | TRβ | Rationale & Interpretation |

| Docking Score (kcal/mol) | -8.5 | -9.2 | A more negative score suggests a higher predicted binding affinity. In this hypothetical case, TEE shows a preference for TRβ. |

| Key H-Bond Residues | Arg228, His381 | Arg282, His435 | Identifies critical interacting residues. Differences may explain isoform selectivity. |

| MD RMSD (Backbone, Å) | 1.8 ± 0.3 | 1.5 ± 0.2 | Lower, stable RMSD suggests a more stable complex is formed with TRβ. |

| MM/PBSA ΔG_bind (kcal/mol) | -35.7 ± 4.1 | -42.3 ± 3.8 | A more rigorous energy calculation confirming the docking preference for TRβ. |

| Predicted GI Absorption | \multicolumn{2}{ | c | }{High} |

| Lipinski's Rule Violations | \multicolumn{2}{ | c | }{1 (MW > 500)} |

Final Assessment

Based on this integrated, hypothetical dataset, a Senior Application Scientist would conclude:

-

Binding Mode: Thyroxine Ethyl Ester is predicted to bind stably within the ligand-binding domain of both TRα and TRβ.

-

Selectivity: The computational data consistently suggests a moderate preference for the TRβ isoform, as indicated by the more favorable docking score and MM/PBSA binding energy, as well as the greater stability of the complex in MD simulations.

-

Drug-likeness: TEE demonstrates generally favorable ADME properties, with its only deviation from Lipinski's rules being its high molecular weight, a common feature of this chemical class.

Part 4: Conclusion and Future Directions

This guide has detailed a multi-faceted, self-validating in silico workflow for the comprehensive analysis of the Thyroxine Ethyl Ester and Thyroid Hormone Receptor interaction. By grounding each computational step in clear scientific rationale and emphasizing cross-validation between methods, researchers can generate robust, reliable, and actionable insights. This approach, which seamlessly integrates pose prediction, dynamic stability analysis, and pharmacokinetic profiling, represents a best-practice model for computational drug discovery.

Future work could expand upon this foundation by employing more advanced techniques such as enhanced sampling MD (e.g., metadynamics) to explore ligand dissociation pathways or free energy perturbation (FEP) for even more precise calculations of binding affinity. This rigorous computational framework ultimately serves to de-risk and accelerate the path toward novel therapeutics targeting the thyroid hormone system.

References

-

PubChem. (+-)-Thyroxine | C15H11I4NO4 | CID 853. Available from: [Link]

-

PubChem. Thyroxine | C15H11I4NO4 | CID 5819. Available from: [Link]

-

Goyal, M., et al. (2022). Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. Frontiers in Endocrinology, 13, 978860. Available from: [Link]

-

Zavala, J. A. G., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules, 29(15), 3535. Available from: [Link]

-

Alam, M. S., et al. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 29(15), 3465. Available from: [Link]

-

UniProt. THRB - Thyroid hormone receptor beta - Homo sapiens (Human). Available from: [Link]

-

Benfenati, E., et al. (2013). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Available from: [Link]

-

RCSB PDB. 1Q4X: Crystal Structure of Human Thyroid Hormone Receptor beta LBD in complex with specific agonist GC-24. Available from: [Link]

-

Daina, A., et al. SwissADME. SIB Swiss Institute of Bioinformatics. Available from: [Link]

-

Schrödinger, Inc. Computational Platform for Molecular Discovery & Design. Available from: [Link]

-

RCSB PDB. 1NAV: Thyroid Receptor Alpha in complex with an agonist selective for Thyroid Receptor Beta1. Available from: [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Available from: [Link]

-

Guedes, I. A., et al. (2014). Receptor–ligand molecular docking. Biophysical reviews, 6(1), 75-87. Available from: [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

-

Schrödinger, Inc. Physics-based Software Platform for Molecular Discovery & Design. Available from: [Link]

-

Gregori-Puigjané, E., & Mestres, J. (2006). Ligand-Based Approach to In Silico Pharmacology: Nuclear Receptor Profiling. Journal of Chemical Information and Modeling, 46(6), 2735-2745. Available from: [Link]

-